1-Decylpyridinium chloride
Description
Significance within Quaternary Ammonium (B1175870) Compounds and Cationic Surfactants
1-Decylpyridinium (B14666365) chloride belongs to the broad class of quaternary ammonium compounds (QACs), which are characterized by a central, positively charged nitrogen atom bonded to four organic groups. researchgate.net In this specific molecule, the nitrogen is part of a pyridinium (B92312) ring, and one of the attached groups is a long decyl chain. This structure is fundamental to its classification and function.
The compound is also a cationic surfactant. Surfactants, or surface-active agents, are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. mdpi.com For 1-decylyridinium chloride, the positively charged pyridinium ring acts as the hydrophilic head, while the long decyl hydrocarbon chain serves as the hydrophobic tail. This dual nature allows it to reduce the surface tension of liquids and is crucial for its behavior in solutions.
A key characteristic of surfactants like 1-decylyridinium chloride is their ability to self-assemble into structures called micelles when dissolved in a solvent like water above a certain concentration. researchgate.net This concentration is known as the critical micelle concentration (CMC). The formation of micelles is driven by the hydrophobic effect, where the hydrophobic tails aggregate to minimize contact with water, while the hydrophilic heads remain exposed to the aqueous environment. The study of its micellization characteristics is a central aspect of its research. researchgate.net
Table 1: Physicochemical Properties of 1-Decylpyridinium Chloride
| Property | Value/Description |
|---|---|
| Molecular Formula | C15H26ClN |
| IUPAC Name | 1-decylpyridin-1-ium;chloride |
| Classification | Quaternary Ammonium Compound, Cationic Surfactant |
| Key Structural Features | Pyridinium cation (hydrophilic head), Decyl chain (hydrophobic tail), Chloride anion (counter-ion) |
Broad Academic Research Domains and Perspectives
The unique properties of 1-decylyridinium chloride have established it as a valuable compound in several areas of academic research.
Physical and Colloid Chemistry : A significant body of research focuses on the aggregation behavior of 1-decylyridinium chloride in aqueous solutions. researchgate.net Scientists use techniques like conductivity measurements and acoustic spectroscopy to study its micellization, including the determination of its critical micelle concentration (CMC) and the thermodynamics of this process. researchgate.netresearchgate.net Studies have investigated how factors like temperature and concentration influence its structural dynamics in solution. researchgate.net The interaction of its micelles with other molecules, such as anionic dyes, is also an area of investigation. researchgate.net
Antimicrobial Research : As a quaternary ammonium compound, 1-decylyridinium chloride is part of a class of substances known for their antimicrobial properties. researchgate.net Research in this domain involves synthesizing related compounds, such as bis-quaternary ammonium compounds derived from 1-decylyridinium structures, and evaluating their activity against a spectrum of bacteria, molds, and yeasts. nih.gov The mechanism of action is generally understood to involve the interaction of the positively charged cation with the negatively charged microbial cell membranes, leading to disruption and cell death.
Environmental Science and Ecotoxicology : The application of QACs has led to research on their environmental fate and impact. Studies have explored the ecotoxicity of 1-decylyridinium chloride and related compounds, particularly in aquatic environments. Research has focused on its effects on organisms like algae, investigating mechanisms such as growth inhibition and oxidative stress.
Materials Science : Cationic surfactants, including derivatives of 1-decylyridinium chloride, have been utilized as templating agents in the synthesis of advanced materials. For instance, a partially fluorinated version, 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10)-heptadecafluorodecyl)pyridinium chloride, has been used to create porous silica (B1680970) particles with controlled pore structures and morphologies. acs.org The concentration of the surfactant was found to directly influence the architecture of the resulting silica particles. acs.org
Computational and Theoretical Chemistry : Quantitative structure-property relationship (QSPR) studies have been applied to surfactants like 1-decylyridinium chloride. mdpi.com These computational approaches aim to find correlations between the molecular structure, such as the distribution of electric charges on the pyridinium ring, and the compound's physical properties, like the aggregation numbers of its micelles. mdpi.com
Table 2: Summary of Research Domains for this compound
| Research Domain | Focus of Investigation |
|---|---|
| Physical and Colloid Chemistry | Micellization, critical micelle concentration (CMC), aggregation behavior, thermodynamics of micellization, interaction with dyes. researchgate.netresearchgate.netresearchgate.net |
| Antimicrobial Research | Synthesis of derivatives and evaluation of activity against bacteria, yeasts, and molds. researchgate.netnih.gov |
| Environmental Science | Ecotoxicity in aquatic systems, effects on algae (growth inhibition, oxidative stress). |
| Materials Science | Use as a templating agent in the synthesis of porous materials like silica. acs.org |
| Computational Chemistry | Quantitative structure-property relationship (QSPR) studies to link molecular structure to physical properties. mdpi.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-decylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N.ClH/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16;/h9,11-12,14-15H,2-8,10,13H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUPHPDWOUZDKH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883529 | |
| Record name | Pyridinium, 1-decyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
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Molecular Weight |
255.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609-21-8 | |
| Record name | Decylpyridinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyridinium, 1-decyl-, chloride (1:1) | |
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| Record name | Pyridinium, 1-decyl-, chloride (1:1) | |
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| Record name | Pyridinium, 1-decyl-, chloride (1:1) | |
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| Record name | 1-decylpyridinium chloride | |
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Synthetic Chemistry and Chemical Modification of 1 Decylpyridinium Chloride and Analogs
Established Synthetic Pathways for N-Alkylpyridinium Chlorides
The most fundamental and widely utilized method for synthesizing N-alkylpyridinium chlorides is the direct alkylation of pyridine (B92270).
The synthesis of 1-decylpyridinium (B14666365) chloride is typically achieved through the quaternization of pyridine with a decyl halide, such as 1-chlorodecane (B1663957) or 1-bromodecane (B1670165). This reaction is a classic example of a nucleophilic substitution (SN2) reaction. quimicaorganica.org In this process, the lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. quimicaorganica.org This attack results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion, creating the N-decylpyridinium cation and a free chloride anion. quimicaorganica.orgwikipedia.org
The general mechanism can be represented as: Pyridine + Decyl Chloride → 1-Decylpyridinium Chloride
This N-alkylation creates a positive charge within the pyridine ring, which can alter its reactivity towards subsequent chemical transformations. wikipedia.org The reaction is generally effective with primary and secondary alkyl halides; tertiary halides are more prone to undergoing elimination reactions instead. quimicaorganica.org
Significant academic research has been dedicated to optimizing the synthesis of N-alkylpyridinium salts to improve yields, reduce reaction times, and enhance process efficiency. Key parameters that are manipulated include solvent, temperature, molar ratios of reactants, and the use of catalysts or alternative energy sources.
Traditional solvent-based methods often employ solvents like toluene (B28343) or ethanol, with reactions conducted under reflux at temperatures between 60–80°C for 12–24 hours. To neutralize HCl byproducts, a base such as sodium hydroxide (B78521) may be added. More recent advancements have focused on developing more efficient and environmentally benign procedures. For instance, solvent-free methods involve directly heating pyridine and decyl chloride at higher temperatures (100–120°C) for shorter durations (6–8 hours), which can increase production efficiency by eliminating solvent recovery steps.
Continuous flow synthesis represents another major advancement, allowing for rapid optimization and scalability. Studies on the synthesis of the analogous cetylpyridinium (B1207926) chloride demonstrated that high yields (96%) and high purity (>99%) could be achieved at 200°C with a residence time of just 30 minutes using a 4:1 molar ratio of pyridine to cetyl chloride. thieme-connect.de
Table 1: Comparison of Synthetic Conditions for N-Alkylpyridinium Salts
| Method | Alkyl Halide | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Conventional | Decyl Chloride | Toluene | 60-80 | 12-24 h | Not specified | |
| Solvent-Free | Decyl Chloride | None | 100-120 | 6-8 h | >95 | |
| Conventional | Dodecyl Bromide | Methanol | 70 | 6 h | ~70 | prepchem.com |
| Continuous Flow | Cetyl Chloride | None | 200 | 30 min | 96 | thieme-connect.de |
Quaternization Reactions of Pyridine with Alkyl Halides
Synthesis and Characterization of Substituted N-Decylpyridinium Salts
Modifying the pyridine ring or the alkyl chain allows for the synthesis of a diverse range of 1-decylpyridinium analogs with tailored physicochemical properties.
Amino-substituted N-decylpyridinium salts are a significant class of derivatives. The synthesis of 4-amino-1-decylpyridinium bromide is achieved by the quaternization of 4-aminopyridine (B3432731) with 1-bromodecane (decyl bromide). researchgate.networldscientific.com Research has shown this reaction can be performed under solvent-free conditions at high temperatures. In one study, the reactants were heated at 200°C for 10 minutes. researchgate.networldscientific.com Optimization of the molar ratio of 4-aminopyridine to decyl bromide was found to be crucial; a ratio of 1:1.2 yielded the best conversion, achieving a product yield of 74.6%. researchgate.networldscientific.com The structure of the resulting salt is typically confirmed using analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR. researchgate.net Other research has focused on synthesizing a series of 4-amino-1-alkylpyridinium bromide salts to investigate how the alkyl chain length influences their properties. researchgate.net
Table 2: Synthesis of 4-Amino-1-decylpyridinium Bromide
| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:2) | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Aminopyridine | Decyl Bromide | 1:1.2 | 200 | 10 min | 74.6 | researchgate.networldscientific.com |
The introduction of fluorine into the alkyl chain of pyridinium (B92312) salts creates fluorinated surfactants with unique properties. The synthesis of these analogs, such as heptadecafluorodecylpyridinium chloride, follows the general principle of quaternizing pyridine. usf.edujst.go.jp However, the synthesis of the fluorinated alkyl halides themselves is a critical preceding step.
General methods for synthesizing fluorinated organic compounds that can be applied to create precursors for these analogs include:
Nucleophilic Fluorination: Replacing a hydroxyl group or another halogen with a fluoride (B91410) ion using reagents like diethylaminosulfur trifluoride (DAST). nih.gov
Electrophilic Fluorination: Using N-F reagents, such as N-fluorobenzenesulfonimide (NFSI), to introduce fluorine onto a substrate. beilstein-journals.orgmdpi.com
Halofluorination: Reacting an alkene with a source of positive halogen and a fluoride donor to introduce both a halogen and a fluorine atom across the double bond. nih.gov
Once the desired fluorinated alkyl halide is obtained, it can be reacted with pyridine to yield the target fluorinated N-alkylpyridinium salt. The properties of these fluorinated surfactants, such as their aggregation behavior in aqueous solutions, have been a subject of significant study. jst.go.jp
A key driver in the synthesis of new derivatives is the establishment of clear structure-property relationships. These studies aim to understand how specific molecular modifications influence the macroscopic properties of the resulting compounds.
Research has shown that the introduction of different substituents onto the pyridinium ring or modifications to the alkyl chain can profoundly impact properties like solubility, crystal packing, and intermolecular interactions. chemrxiv.orgmdpi.com For example, studies on N-substituted pyridinium salts have demonstrated a direct correlation between the extent of crystalline C-H···π interactions and the salt's solubility in non-aqueous solvents. chemrxiv.org This highlights how subtle changes, such as the addition of a few atoms, can lead to large differences in solubility. chemrxiv.org
In the context of zwitterionic pyridinium derivatives, investigations have revealed how positional isomerism and the introduction of flexible spacers (like a methylene (B1212753) group) can dictate the supramolecular topology and hydrogen-bonding networks within the crystal structure. mdpi.com Furthermore, the photophysical properties of pyridinium-containing dyes can be tuned by altering the substituents, which affects the intramolecular charge transfer characteristics and results in significant shifts in absorption and emission spectra. sci-hub.se These fundamental studies are crucial for the rational design of new 1-decylpyridinium analogs with precisely controlled functional attributes.
Supramolecular Chemistry and Colloidal Behavior of 1 Decylpyridinium Chloride
Micellization Phenomena and Self-Assembly Properties
The formation of micelles by 1-decylpyridinium (B14666365) chloride in an aqueous medium is a spontaneous process that occurs above a certain concentration, the critical micelle concentration (CMC). This phenomenon is a key aspect of its colloidal behavior and is influenced by various physicochemical factors.
Critical Micelle Concentration (CMC) Determination and Influencing Factors
The critical micelle concentration is a fundamental parameter that characterizes the self-assembly of surfactants. For 1-decylpyridinium chloride, the CMC can be determined by monitoring changes in the physical properties of its aqueous solutions as a function of concentration. Techniques such as conductivity measurements and surface tensiometry are commonly employed. Below the CMC, this compound exists predominantly as individual ions (monomers). As the concentration increases to the CMC, the monomers rapidly associate to form micelles, leading to distinct changes in properties like a break in the slope of the conductivity versus concentration plot.
The critical micelle concentration of this compound is sensitive to temperature. Research has shown that the CMC of this compound in aqueous solutions exhibits a U-shaped dependence on temperature. researchgate.net Initially, the CMC decreases as the temperature rises, reaching a minimum value before increasing again with a further increase in temperature. This behavior is a result of the interplay between two opposing effects of temperature on micellization. Firstly, the dehydration of the hydrophilic pyridinium (B92312) head group at higher temperatures favors micellization, leading to a lower CMC. Secondly, the disruption of the structured water molecules surrounding the hydrophobic decyl tail is an endothermic process that becomes more significant at higher temperatures, disfavoring micellization and thus increasing the CMC.
A study utilizing electrical conductance measurements determined the CMC of this compound over a range of temperatures, revealing a minimum CMC in the vicinity of 15°C. researchgate.net
Table 1: Critical Micelle Concentration (CMC) of this compound at Various Temperatures
| Temperature (°C) | CMC (mol/L) |
|---|---|
| 10 | 0.068 |
| 15 | 0.067 |
| 20 | 0.069 |
| 25 | 0.071 |
| 30 | 0.073 |
| 40 | 0.078 |
| 50 | 0.085 |
This data is based on findings from electrical conductance measurements of aqueous solutions of this compound. researchgate.net
The presence of electrolytes in an aqueous solution of this compound has a pronounced effect on its micellization. The addition of a salt, such as sodium chloride (NaCl), typically leads to a decrease in the CMC. This is primarily due to the screening of the electrostatic repulsion between the positively charged pyridinium head groups of the surfactant monomers. The added counter-ions (chloride ions in the case of NaCl) reduce the repulsion, thereby facilitating the aggregation of monomers into micelles at a lower concentration. researchgate.net
The effectiveness of an electrolyte in reducing the CMC depends on the nature and concentration of its ions. For a given surfactant, an increase in the ionic strength of the solution generally results in a greater reduction of the CMC. This principle is illustrated by studies on the closely related compound, 1-dodecylpyridinium chloride, where increasing the concentration of NaCl led to a significant decrease in the CMC and a sharp increase in the micelle molecular weight, indicating enhanced aggregation. researchgate.net The effect of different counter-ions can also be significant, with less hydrated ions generally being more effective at neutralizing the charge on the micellar surface and promoting micellization.
Temperature Dependence of CMC and Aggregation
Micellar Aggregation Numbers and Morphologies
Beyond the critical micelle concentration, the size and shape of the micelles formed by this compound are not static. These characteristics are influenced by factors such as surfactant concentration, temperature, and the presence of additives like electrolytes. The aggregation number, which is the average number of surfactant monomers in a micelle, and the micellar morphology are key parameters in understanding the colloidal behavior of this compound.
In dilute solutions just above the CMC, this compound typically forms spherical micelles. researchgate.net However, as the surfactant concentration increases, or upon the addition of electrolytes, these spherical micelles can grow and transition into larger, elongated structures, such as cylindrical or rod-like micelles. researchgate.netresearchgate.net This transition is driven by a reduction in the electrostatic repulsion between the head groups, which allows for a more compact packing of the surfactant molecules. The packing parameter, which relates the volume of the hydrophobic tail, the area of the head group, and the length of the tail, is a useful concept for predicting micellar shape. A transition from spherical to cylindrical micelles occurs as the effective head group area is reduced, favoring a more curved interface.
Studies on homologous alkylpyridinium chlorides have demonstrated this sphere-to-rod transition. For instance, investigations into cetylpyridinium (B1207926) chloride (a C16 analogue) have shown that upon increasing the concentration well above the CMC, the initially formed spherical micelles grow into rod-like structures. researchgate.net This growth is often associated with a second critical concentration.
The molecular structure of the surfactant itself plays a crucial role in determining micelle shape. For this compound, the size of the pyridinium head group and the length of the decyl tail are key determinants. Research on isomers of decylpyridinium bromide has shown that the position of the decyl chain on the pyridinium ring affects the charge distribution and, consequently, the micellar aggregation number. researchgate.net A more delocalized positive charge on the pyridinium ring can lead to a smaller aggregation number. mdpi.com
The concentration of this compound is a primary driver of changes in micelle shape. As the concentration increases significantly above the CMC, the system seeks to minimize unfavorable hydrocarbon-water contacts further. This leads to the growth of micelles, where the aggregation number increases. The transition from spherical to cylindrical micelles is a mechanism to accommodate more surfactant molecules while maintaining a favorable curvature of the micelle surface. Viscosity measurements of aqueous solutions of similar long-chain surfactants have shown non-monotonic changes with concentration, which are indicative of these structural transitions in the micellar phase. researchgate.net
Research on Spherical to Cylindrical Micelle Transitions
Counterion Binding and Charge Distribution within Micelles
The behavior of this compound in solution is critically influenced by the interactions between the cationic pyridinium headgroups and their associated chloride counterions, as well as the distribution of charge within the resulting micelles. Contrary to a simplified model of a point charge, quantum chemical calculations reveal that the positive charge in alkylpyridinium surfactants is not localized on a single atom but is distributed throughout the pyridinium ring and can even extend to the alkyl tail. mdpi.comnih.gov This delocalization of the charge is a key factor in micelle formation and stability. mdpi.com Studies on decylpyridinium isomers have shown that an increase in the positive charge on the specific pyridinium ring atom to which the decyl chain is attached corresponds to a decrease in the micelle aggregation number. researchgate.net Furthermore, a wider distribution of charge throughout the molecule, leading to a decrease in the partial charge of the headgroup, is associated with an increased critical micelle concentration (CMC), suggesting greater solubility of the individual surfactant molecule. nih.gov
The binding of the chloride counterion to the micellar surface is a dynamic equilibrium that partially neutralizes the charge of the pyridinium headgroups, reducing electrostatic repulsion and promoting aggregation. The degree of counterion binding (β) is inversely related to the degree of micelle ionization (α). The nature of the counterion itself has a significant impact on micellar properties. When comparing alkylpyridinium halides, substituting a bromide counterion with the more hydrophilic chloride ion leads to an increase in the CMC. akjournals.com This is because the degree of counterion binding is influenced by the effective radius of the hydrated ion; smaller, more strongly hydrated ions like chloride are held further from the micellar surface, resulting in less effective charge neutralization compared to larger, less hydrated ions like bromide. rug.nlmdpi.com Consequently, as the counterion is varied from bromide to chloride, the CMC increases and the degree of counterion binding decreases. rug.nl The addition of other electrolytes can further modify this behavior, with studies on similar cationic surfactants showing that aromatic counterions like salicylate (B1505791) and benzoate (B1203000) can increase counterion binding compared to chloride alone. nih.gov
Table 1: Effect of Halide Counterion on Micellar Properties of 1-methyl-4-n-dodecylpyridinium Surfactants This interactive table summarizes findings on how different halide counterions affect the critical micelle concentration (cmc) and the degree of counterion binding (β), demonstrating that larger, less hydrated ions promote micellization more effectively.
| Counterion | CMC (mM) | Degree of Counterion Binding (β) |
|---|---|---|
| Chloride | High | Low |
| Bromide | Medium | Medium |
| Iodide | Low | High |
Data based on principles described in reference rug.nl.
Thermodynamics of Micelle Formation and Solubilization
The enthalpy of micellization (ΔH°m) for this compound is temperature-dependent. At lower temperatures, the process is endothermic (positive ΔH°m), while it becomes exothermic (negative ΔH°m) as the temperature increases. koreascience.krresearchgate.net This results in a characteristic U-shaped curve when plotting the CMC against temperature, with the CMC reaching a minimum value at a specific temperature, which for this compound is near 15°C. koreascience.kr The change in heat capacity upon micellization (ΔCp,m) can be derived from this temperature dependence of enthalpy. akjournals.com
The micellar core of this compound provides a hydrophobic microenvironment capable of solubilizing poorly water-soluble compounds. This solubilization process is also governed by thermodynamic principles. The efficiency of solubilization can be quantified by parameters such as the molar solubilization ratio, the micelle-water partition coefficient (KM), and the standard free energy of solubilization (ΔG°so). researchgate.net The process is generally spontaneous, characterized by a negative change in Gibbs energy, and is favored by an increase in entropy. researchgate.net
Table 2: Thermodynamic Parameters of Micellization for this compound in Aqueous Solution This interactive table presents the standard thermodynamic values for the micelle formation of this compound at different temperatures, as determined by electrical conductance measurements.
| Temperature (°C) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | ΔS°m (J/mol·K) |
|---|---|---|---|
| 10 | -26.9 | 2.6 | 104.3 |
| 15 | -27.4 | 0.0 | 95.1 |
| 20 | -27.7 | -2.5 | 86.0 |
| 25 | -27.9 | -5.1 | 76.6 |
| 30 | -28.1 | -7.6 | 67.8 |
| 40 | -28.3 | -12.7 | 50.0 |
| 50 | -28.4 | -17.8 | 32.8 |
Data sourced from reference koreascience.kr.
Interactions in Mixed Surfactant Systems
Studies on Non-ionic/Cationic Surfactant Mixtures
When cationic surfactants like this compound are mixed with non-ionic surfactants, the resulting systems often exhibit properties that are significantly different and, in many cases, more advantageous than those of the individual components. A key phenomenon observed in these mixtures is synergism, where the CMC of the mixture is lower than that of either pure surfactant. kiche.or.kr
Studies on mixtures of alkylpyridinium chlorides (CnPC) and the non-ionic surfactant Triton X-100 have demonstrated strong attractive interactions between the two types of molecules in the mixed micelle. kiche.or.kr The primary reason for this synergy is the reduction of electrostatic repulsion between the positively charged pyridinium headgroups. The non-ionic surfactant molecules intercalate between the ionic ones in the micelle, effectively spacing out the charges and reducing the repulsion, which leads to a more stable aggregate that forms at a lower total surfactant concentration. kiche.or.krscielo.org.mx The non-ionic Triton X-100, due to its higher surface activity, tends to dominate in the mixed micelles. kiche.or.kr The stability of these mixed micelles is confirmed by highly negative values for the Gibbs free energy of micellization. kiche.or.kr
The presence of a non-ionic surfactant can also enhance the solubilization capacity of the system. In studies involving the solubilization of dyes in mixed micelles of cetylpyridinium chloride (CPC) and the non-ionic surfactant TX-114, the CMC of the mixed system was found to be significantly lower than that of the pure cationic surfactant system, allowing for more effective solubilization. mdpi.com This ability to form more stable and effective micelles at lower concentrations is highly beneficial for industrial applications, as it can reduce both cost and environmental impact. kiche.or.kr
Table 3: Critical Micelle Concentration (CMC) of Mixed Micelles of Tetradecylpyridinium Chloride (C14PC) and Triton X-100 (TX-100) at 298.15 K This interactive table shows the experimental CMC values for mixtures of a cationic (C14PC) and a non-ionic (TX-100) surfactant at various compositions. The CMCs of the mixtures are lower than those of the pure components (Pure C14PC: ~11.2 mM; Pure TX-100: ~0.24 mM), indicating synergistic interaction.
| Mole Fraction of C14PC (y₁) | CMC of Mixture (mM) |
|---|---|
| 0.1 | 0.13 |
| 0.4 | 0.20 |
| 0.5 | 0.23 |
| 0.6 | 0.28 |
| 0.9 | 0.81 |
Data adapted from references kiche.or.krscielo.org.mx.
Micellar Properties of Ionic Liquid-Based Surfactant Systems
This compound can be classified as a surface-active ionic liquid (SAIL) or an ionic liquid-based surfactant (ILBS). mdpi.comresearchgate.net These are ionic liquids that possess long hydrophobic tails, enabling them to form colloidal aggregates in solution. The properties of these systems are highly tunable by altering the structure of the cation, the anion, or the alkyl chain. mdpi.com
Comparing the micellar properties of 1-alkylpyridinium chlorides with another prominent class of SAILs, the 1-alkyl-3-methylimidazolium chlorides, reveals the significant influence of the cationic headgroup. nih.gov Studies on homologous series (C10, C12, C14, C16) of both surfactant types show that the pyridinium-based surfactants consistently exhibit a higher critical micelle concentration (CMC) than their imidazolium-based counterparts with the same alkyl chain length. nih.govnih.gov This indicates that the imidazolium-based micelles are thermodynamically more stable.
This difference in stability and aggregation behavior is attributed to the specific interactions in the interfacial region of the micelle. nih.gov The imidazolium (B1220033) ring possesses a relatively acidic proton at the C2 position, which is absent in the pyridinium ring. This feature can facilitate different intermolecular interactions, such as hydrogen bonding, between the headgroups in the micellar aggregate, leading to more favorable micellization for the imidazolium salts. nih.gov While micelle formation for both systems is primarily entropy-driven, the specific thermodynamic contributions differ, reflecting the distinct nature of their headgroup interactions. nih.govnih.gov The empirical polarities and concentrations of water in the interfacial regions, however, appear to be independent of the headgroup structure. nih.gov
Table 4: Comparison of Critical Micelle Concentration (CMC) for Alkylpyridinium and Alkylimidazolium Chloride Surfactants at 45°C This interactive table compares the CMC values for pyridinium- and imidazolium-based surfactants with identical alkyl chains, highlighting the effect of the cationic headgroup on micellization.
| Alkyl Chain | 1-Alkylpyridinium Chloride (CnPyCl) CMC (mM) | 1-Alkyl-3-methylimidazolium Chloride (CnMeImCl) CMC (mM) |
|---|---|---|
| C10 | 68.3 | 61.1 |
| C12 | 16.5 | 15.7 |
| C14 | 4.3 | 4.0 |
| C16 | 1.1 | 0.9 |
Interfacial Phenomena and Surface Activity of 1 Decylpyridinium Chloride
Mechanisms of Surface Tension Reduction
The primary mechanism by which 1-Decylpyridinium (B14666365) chloride reduces the surface tension of a polar solvent like water is through its adsorption at the liquid-fluid interface, typically the air-water interface. In an aqueous solution, the hydrophobic decyl tails are repelled by the polar water molecules. To minimize this unfavorable interaction and achieve a lower energy state, the surfactant molecules migrate to the surface. njchm.com
At the air-water interface, the 1-Decylpyridinium chloride molecules orient themselves with their hydrophobic decyl tails directed towards the air and their hydrophilic pyridinium (B92312) heads remaining in the aqueous phase. njchm.com This accumulation of surfactant molecules at the surface disrupts the strong cohesive hydrogen bonds between surface water molecules. The attraction between the surfactant molecules and water molecules is weaker than the forces between water molecules themselves. njchm.com This reduction in the net inward pull on surface molecules results in a decrease in surface tension.
As the concentration of this compound in the solution increases, so does its concentration at the interface, leading to a progressive reduction in surface tension. This continues until the interface becomes saturated with surfactant molecules. At this point, any further addition of the surfactant to the bulk solution leads to the formation of micelles, which are aggregates of surfactant molecules. The concentration at which this occurs is known as the critical micelle concentration (CMC). uomustansiriyah.edu.iq Beyond the CMC, the surface tension of the solution remains relatively constant at its minimum value. uomustansiriyah.edu.iqagriculturejournals.cz The efficiency of a surfactant is often judged by its ability to lower surface tension at low concentrations. ekb.eg
Research on Adsorption Behavior at Liquid-Fluid and Solid-Liquid Interfaces
The adsorption of this compound is a key aspect of its function and has been the subject of various research studies, focusing on both liquid-fluid and solid-liquid interfaces.
Adsorption at Liquid-Fluid Interfaces
At liquid-fluid interfaces such as the air-water or oil-water interface, the adsorption of this compound is a spontaneous process driven by the hydrophobic effect. Research has quantified this behavior by measuring key surface activity parameters. For a series of N-alkylpyridinium chlorides, studies have determined the critical micelle concentration (CMC), the maximum surface excess concentration (Γmax), and the minimum surface area per molecule (Amin) at the air-water interface. ekb.eg
The maximum surface excess concentration (Γmax) represents the highest possible concentration of surfactant molecules at the interface, indicating a densely packed monolayer. The minimum surface area (Amin) is the area each molecule occupies in this saturated monolayer. ekb.eg These parameters are crucial for understanding the packing and orientation of the surfactant molecules at the interface. For this compound, these values provide insight into its effectiveness as a surface-active agent. The efficiency of adsorption generally increases with a longer hydrophobic chain. ekb.eg
Table 1: Surface Activity Parameters of this compound at 25°C
| Parameter | Value | Unit |
|---|---|---|
| Critical Micelle Concentration (CMC) | 67.0 | mmol/L |
| Surface Tension at CMC (γ_CMC) | 39.5 | mN/m |
| Maximum Surface Excess (Γ_max) | 2.56 x 10⁻¹⁰ | mol/cm² |
| Minimum Surface Area per Molecule (A_min) | 0.65 | nm² |
Data sourced from a study on pyridinium, piperidinium (B107235) and morpholinium cationic surfactants. ekb.eg
The nature of the non-aqueous phase (the "fluid" in liquid-fluid) also significantly impacts adsorption. nih.gov Studies on various surfactants show that the reduction in interfacial tension is influenced by the polarity of the oil phase in an oil-water system. nih.gov The competition between surfactant molecules and polar oil molecules for a place at the interface can affect the number of adsorbed surfactant molecules. nih.gov
Adsorption at Solid-Liquid Interfaces
The adsorption of this compound onto solid surfaces from a liquid phase is a more complex phenomenon, influenced by the properties of both the surfactant and the solid substrate. The process is particularly significant when the solid surface carries an electrical charge.
On negatively charged hydrophilic surfaces, such as silica (B1680970) in an aqueous solution, the adsorption of the cationic this compound is initially driven by strong electrostatic attraction between the positively charged pyridinium head group and the negative sites on the surface. researchgate.net As the concentration increases, hydrophobic interactions between the adsorbed surfactant tails can lead to the formation of surface aggregates, such as hemimicelles or admicelles (bilayers). researchgate.net Research comparing the adsorption of dodecyl pyridinium chloride (DPC) to anionic surfactants on silica demonstrated that the cationic surfactant adsorbed more strongly due to the combination of electrostatic and hydrophobic forces. researchgate.net
Interactions of 1 Decylpyridinium Chloride with Polymeric and Biomimetic Systems
Polymer-Surfactant Complexation and Binding Mechanisms
The complexation of 1-decylpyridinium (B14666365) chloride with polymers is a process driven by a delicate interplay of forces, leading to the formation of structured assemblies in solution. The nature of the polymer, particularly its charge and structure, plays a critical role in dictating the binding mechanisms and the final architecture of the polymer-surfactant complex.
Binding to Anionic Polyelectrolytes (e.g., Poly(vinyl sulfate), Sodium Polystyrene Sulfonate)
The binding of cationic surfactants like 1-decylpyridinium chloride to anionic polyelectrolytes is a well-documented phenomenon. Studies have investigated the binding of various alkylpyridinium chlorides, including this compound, to sodium polystyrene sulfonate (SPSS). researchgate.net Research on the binding of 1-decylpyridinium bromide, a closely related compound, to poly(vinyl sulfate) has shown that the binding process is highly cooperative. researchgate.netoup.com This cooperativity implies that the initial binding of a few surfactant molecules to the polymer chain facilitates the binding of subsequent surfactant molecules.
The interaction between the cationic head group of this compound and the anionic groups of polyelectrolytes like poly(vinyl sulfate) and sodium polystyrene sulfonate is a primary driver of complexation. researchgate.netresearchgate.net This electrostatic attraction initiates the binding process, drawing the surfactant molecules to the polymer chain.
Influence of Polymer Charge Density and Surfactant Alkyl Chain Length on Binding
The characteristics of both the polymer and the surfactant significantly influence the binding process. The charge density of the polyelectrolyte is a key factor; a higher charge density on the polymer backbone generally leads to stronger electrostatic attraction and, consequently, more extensive surfactant binding. umass.edu This is because a greater number of anionic sites are available for interaction with the cationic surfactant heads.
The length of the alkyl chain on the surfactant molecule also plays a crucial role. nih.gov An increase in the alkyl chain length enhances the hydrophobicity of the surfactant, which in turn strengthens the binding to the polymer. nih.govnih.gov This is due to the increased propensity for hydrophobic interactions between the surfactant tails and between the surfactant tails and any hydrophobic regions of the polymer. nih.gov Longer alkyl chains lead to more efficient binding and can result in different phase behaviors and the formation of more ordered structures. nih.govrsc.org For instance, studies on similar systems have shown that increasing the surfactant alkyl chain length can shift the resulting mesophase structure from disordered to ordered lamellar structures. nih.gov
| Parameter | Influence on Binding | Rationale |
| Polymer Charge Density | Higher charge density generally increases binding. umass.edu | Stronger electrostatic attraction between the polyelectrolyte and surfactant. umass.edu |
| Surfactant Alkyl Chain Length | Longer alkyl chains lead to stronger and more efficient binding. nih.govnih.gov | Increased hydrophobic interactions. nih.gov |
Electrostatic and Hydrophobic Driving Forces in Complex Formation
The formation of complexes between this compound and anionic polyelectrolytes is governed by a combination of electrostatic and hydrophobic forces. nih.govsemanticscholar.org Initially, at very low surfactant concentrations, the binding is primarily driven by the electrostatic attraction between the oppositely charged surfactant head groups and the polymer's charged sites. researchgate.netnih.gov
Formation of Surfactant Aggregates along Polymer Chains
The binding of this compound to a polymer chain is not a simple one-to-one attachment. Instead, the surfactant molecules tend to form aggregates, often described as micelle-like structures, along the polymer backbone. nih.govresearchgate.net This process typically begins at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is usually lower than the critical micelle concentration (cmc) of the surfactant in the absence of the polymer. semanticscholar.orgmdpi.com
At very low concentrations, individual surfactant ions may bind to isolated sites on the polymer chain. researchgate.net As the concentration increases, these bound surfactants act as nucleation sites, promoting the formation of small aggregates. researchgate.net These aggregates can then grow and arrange themselves in various configurations, such as a "string-of-pearls" model where micelles are strung along the polymer chain. nih.gov The formation of these aggregates is a hallmark of the cooperative nature of polymer-surfactant interactions. researchgate.net
Mechanistic Studies of Interaction with Model Biological Membranes
The amphiphilic nature of this compound, possessing both a hydrophilic pyridinium (B92312) head group and a hydrophobic decyl tail, allows it to interact strongly with biological membranes. These interactions can lead to significant disruption and increased permeability of the membrane, which is a key aspect of its biological activity.
Membrane Disruption and Permeabilization in Artificial and Bacterial Membrane Models
The primary mechanism of action for this compound involves its interaction with cell membranes. The cationic pyridinium head group is electrostatically attracted to the negatively charged components commonly found in bacterial cell membranes, such as phosphatidylglycerol. nih.gov This initial binding is followed by the insertion of the hydrophobic decyl tail into the lipid bilayer core. nih.gov
This insertion disrupts the ordered structure of the membrane, leading to a loss of membrane integrity. nih.gov The consequence of this disruption is an increase in membrane permeability, causing the leakage of essential cellular contents, such as ions and small molecules, and ultimately leading to cell death. nih.gov Studies using model membrane systems, such as liposomes and artificial lipid bilayers, have been instrumental in elucidating this mechanism. nih.govnih.gov These models allow for controlled investigations into how factors like lipid composition influence the extent of membrane disruption. nih.gov For example, the presence of specific lipids, like those with phosphatidylethanolamine (B1630911) headgroups, can enhance the activity of membrane-active compounds. nih.gov
In bacterial membrane models, the action of such cationic surfactants can be observed through assays that measure the permeabilization of both the outer and inner membranes of Gram-negative bacteria. nih.govrsc.org These studies demonstrate that compounds like this compound can rapidly increase the permeability of these protective layers. nih.gov
| System | Interaction | Outcome |
| Anionic Polyelectrolytes | Electrostatic attraction and hydrophobic interactions. nih.govsemanticscholar.org | Formation of polymer-surfactant complexes, often with micelle-like aggregates along the polymer chain. nih.govresearchgate.net |
| Model Biological Membranes | Electrostatic binding to negatively charged lipids and insertion of hydrophobic tail into the bilayer. nih.gov | Disruption of membrane structure, increased permeability, and leakage of cellular contents. nih.gov |
Antimicrobial Activity and Resistance Mechanisms in Academic Research
Spectrum of Antimicrobial Efficacy against Various Microorganisms (e.g., Bacteria, Fungi)
1-Decylpyridinium (B14666365) chloride, a member of the quaternary ammonium (B1175870) compound (QAC) family, demonstrates significant antimicrobial properties against a broad range of microorganisms. ukchemicalsuppliers.co.uk Academic research has established its efficacy as a potent agent against various bacteria and fungi. ukchemicalsuppliers.co.uk While much of the specific data comes from studies on closely related pyridinium (B92312) compounds, the findings are largely applicable to 1-decylpyridinium chloride due to their shared structural and chemical characteristics.
The antimicrobial spectrum includes both Gram-positive and Gram-negative bacteria. nih.govrsc.org For instance, research on bis-quaternary ammonium compounds (bis-QACs) containing decylpyridinium moieties has shown strong activity against a wide array of bacteria. nih.govjst.go.jp Furthermore, studies on cetylpyridinium (B1207926) chloride (CPC), a well-researched pyridinium QAC, have demonstrated its effectiveness in reducing the viability of oral biofilms, including those formed by Streptococcus mutans and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov
In addition to its antibacterial properties, this compound is also effective against various fungi, including yeasts and molds. ukchemicalsuppliers.co.uknih.govjst.go.jp Gemini (B1671429) QACs that incorporate decylpyridinium bromide have been shown to possess fungicidal activity against Saccharomyces cerevisiae. nih.govscispace.com The antifungal action extends to clinically relevant species such as Candida albicans. mdpi.comresearchgate.net Research on a bis-QAC derivative, 4,4'-(tetramethylenedicarbonyldiamino) bis (1-decylpyridinium bromide), confirmed its ability to inhibit the growth of both bacteria and fungi. jst.go.jpjst.go.jp
The following table summarizes the antimicrobial spectrum of this compound and related pyridinium compounds based on available research findings.
| Microorganism Category | Specific Examples | Efficacy Noted | Citation |
| Gram-positive Bacteria | Staphylococcus aureus (including MRSA) | Effective | rsc.orgnih.gov |
| Gram-negative Bacteria | Escherichia coli, Proteus mirabilis | Effective | rsc.orgresearchgate.netjst.go.jp |
| Fungi (Yeasts) | Saccharomyces cerevisiae, Candida albicans | Effective | mdpi.comnih.govscispace.com |
| Fungi (Molds) | Various molds | Effective | nih.gov |
Molecular Mechanisms of Antimicrobial Action
The biocidal activity of this compound is primarily attributed to its cationic surfactant properties, which facilitate interaction with and disruption of microbial cells through several mechanisms.
The primary mechanism of action for this compound involves the disruption of microbial cell membranes. As a cationic molecule, the positively charged pyridinium head group electrostatically binds to the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and proteins. This initial interaction is followed by the insertion of the lipophilic decyl tail into the hydrophobic core of the lipid bilayer. nih.gov
This insertion disrupts the highly ordered structure of the cell membrane, leading to several critical alterations:
Increased Permeability: The integrity of the membrane is compromised, causing it to become permeable. nih.gov This leads to the leakage of essential intracellular components, including potassium and magnesium ions, as well as adenosine (B11128) triphosphate (ATP). nih.govscispace.com
Membrane Derangement: The presence of the QAC molecules within the bilayer leads to the formation of hydrophilic domains and decreased membrane fluidity, which impairs the function of membrane-embedded proteins. nih.gov
Cell Lysis: At sufficient concentrations, this progressive damage results in the complete disintegration and solubilization of the phospholipid bilayer, leading to cell lysis and death. nih.gov Electron microscopy studies on bacteria treated with the related compound cetylpyridinium chloride have shown vesicle-like structures on the cell surface, indicative of severe membrane damage. nih.gov
Beyond direct membrane damage, this compound and related QACs can interfere with crucial metabolic processes within the microbial cell. Once the cell membrane's permeability is compromised, the compound can access the cytoplasm and intracellular organelles. unlp.edu.ar
A key target is cellular respiration. Studies on gemini QACs containing decylpyridinium have demonstrated their ability to inhibit respiratory enzymes located in the mitochondria of fungi like Saccharomyces cerevisiae. nih.govunlp.edu.arrsc.org This inhibition disrupts the electron transport chain, halting ATP production and leading to a rapid depletion of the cell's energy supply.
Furthermore, at lower concentrations, QACs can induce a state of oxidative stress within the cell. nih.gov This is characterized by the overproduction of reactive oxygen species (ROS). researchgate.net The accumulation of ROS can cause widespread damage to cellular components, including proteins, lipids, and nucleic acids, ultimately triggering apoptotic pathways and contributing to cell death. nih.govresearchgate.net The fungicidal activity of some gemini-pyridinium salts has been shown to be significantly enhanced under aerobic conditions, highlighting the synergistic effect between membrane disruption and ROS-induced oxidative stress. researchgate.net
The antimicrobial potency of this compound is governed by specific features of its molecular structure. The relationship between these structural elements and biocidal efficacy has been a subject of extensive research.
| Structural Feature | Influence on Antimicrobial Activity | Citation |
| Alkyl Chain Length | The length of the N-alkyl chain is a critical determinant of efficacy. A chain length of 10-12 carbons, as in this compound, is often optimal for activity against yeasts and fungi. For bacteria, the optimal length can vary, typically between 12 and 16 carbons for Gram-positive and Gram-negative species, respectively. This is attributed to the balance between hydrophobicity needed to penetrate the cell membrane and sufficient water solubility. | nih.govnih.gov |
| Head Group | The pyridinium ring serves as the cationic head group, responsible for the initial electrostatic attraction to the negatively charged microbial surface. Its specific structure influences the compound's surface activity and interaction with membrane components. | nih.gov |
| Overall Molecular Structure | The amphiphilic nature, with a hydrophobic alkyl chain and a hydrophilic quaternary nitrogen group, provides surface activity and drives the interaction with and disruption of cell membranes. | nih.gov |
| Monomeric vs. Gemini Structure | Bis-quaternary ammonium compounds (bis-QACs or gemini QACs), which consist of two monomeric QAC units linked by a spacer, generally exhibit stronger antimicrobial activity compared to their corresponding single-chain counterparts. The nature of the linker and the length of the alkyl chains in these gemini structures further modulate their efficacy. | rsc.org |
Interference with Cellular Metabolism (e.g., Enzyme Inhibition, Mitochondrial Function)
Research on Microbial Resistance and Adaptive Responses
The widespread use of QACs like this compound has led to the emergence of microbial resistance. Bacteria can develop resistance through genetic adaptation or the acquisition of mobile genetic elements. researchgate.net
Several key mechanisms have been identified through which microorganisms can develop resistance to QACs:
Efflux Pumps: One of the most common resistance mechanisms is the overexpression of multidrug resistance (MDR) efflux pumps. researchgate.netrsc.org These are membrane proteins that actively transport QACs out of the cell, preventing them from reaching their target sites at effective concentrations. Genes encoding these pumps, such as qacA/B, can be located on mobile genetic elements like plasmids, facilitating their spread among bacterial populations. rsc.org Exposure to QACs can induce the expression of these pump genes. researchgate.net
Cell Membrane Modification: Bacteria can alter the composition of their cell envelope to reduce QAC penetration. This can involve changes to the fatty acid profile of the cell membrane, making it more hydrophobic and less permeable to the cationic compounds. nih.govresearchgate.net Modifications to the outer membrane in Gram-negative bacteria, such as altering the structure or density of porins, can also limit the uptake of QACs. researchgate.net
Genetic Mutations: Long-term exposure to QACs can select for mutations in various bacterial genes. Studies have identified mutations in genes that regulate stress responses (marR, soxR), outer membrane proteins, and cellular transporters. nih.govnih.gov These mutations can contribute to a more robust and sometimes irreversible resistance phenotype. nih.gov
Stress Response Activation: Exposure to sub-lethal concentrations of QACs can trigger cellular stress responses. For example, some bacteria respond by increasing the synthesis of polyamines, which are positively charged molecules that can interact with and stabilize the cell membrane, making it less susceptible to disruption by QACs. mdpi.com
Biofilm Formation: Some research suggests that exposure to low concentrations of QACs may enhance the formation of biofilms. nih.gov Bacteria within a biofilm are encased in a protective extracellular matrix, which can act as a physical barrier, preventing the disinfectant from reaching the cells and thus conferring increased tolerance.
Investigating Cross-Adaptation and Cross-Resistance Phenomena
The repeated exposure of microorganisms to antimicrobial agents like this compound (DPC), a quaternary ammonium compound (QAC), can lead to reduced susceptibility not only to the agent itself but also to other biocides and antibiotics. This development, known as cross-resistance, is a critical area of study. Research indicates that bacteria adapted to QACs can exhibit increased resistance to various other antibacterial agents. nih.gov
One of the primary mechanisms believed to be responsible for this phenomenon is the upregulation of multidrug efflux pumps. mdpi.com These pumps are proteins that can expel a wide range of antimicrobial compounds from the bacterial cell, conferring broad-spectrum resistance. mdpi.comnih.gov For example, studies on Pseudomonas aeruginosa have shown that exposure to certain compounds can induce the expression of clinically relevant efflux pumps like MexCD-OprJ, leading to decreased susceptibility to antibiotics such as ciprofloxacin. nih.gov Similarly, in Staphylococcus aureus, genes that confer resistance to QACs, like qac genes, are often found on mobile genetic elements such as plasmids, which can also carry genes for resistance to antibiotics like β-lactams and aminoglycosides. nih.gov The co-location of these resistance genes means that exposure to a QAC could select for bacteria resistant to multiple classes of antimicrobials. europa.eu
Furthermore, research has explored the link between QAC tolerance and changes in the bacterial cell's physical structure, such as alterations to the cell envelope, which can reduce the penetration of various antimicrobial substances. europa.eu Studies have shown that some bacteria, like Escherichia coli, that develop resistance to one QAC, such as benzalkonium chloride, frequently show cross-adaptation to other QACs, including those with a pyridinium structure. nih.gov This suggests a shared mechanism of resistance among these compounds.
Table 1: Examples of Research Findings on Cross-Resistance Associated with Quaternary Ammonium Compounds (QACs)
| Bacterial Species | Adapting Agent (QAC) | Observed Cross-Resistance | Suspected Mechanism | Citation |
|---|---|---|---|---|
| Pseudomonas aeruginosa | Various (including dequalinium (B1207927) chloride) | Ciprofloxacin | Induction of MexCD-OprJ efflux pump | nih.gov |
| Escherichia coli | Benzalkonium chloride | Cetylpyridinium chloride (CPC) | Not specified, likely shared resistance mechanism | nih.gov |
| Staphylococcus aureus | Benzalkonium chloride | Penicillin | Co-location of qac and β-lactamase resistance genes on plasmids | nih.goveuropa.eu |
| Anaerobic Digester Bacteria | Cetylpyridinium chloride (CPC) | Cross-resistance to antibiotics | Development of resistance genes | researchgate.net |
Antimicrobial Efficacy in Biofilm Environments Research
Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances (EPS). frontiersin.org This matrix acts as a protective barrier, making the embedded bacteria significantly more resistant to antimicrobial agents than their free-floating, planktonic counterparts. researchgate.neteijppr.comjmb.or.kr The efficacy of this compound and related QACs against these resilient structures is a key area of investigation.
The concentration of an antimicrobial needed to kill bacteria within a biofilm, known as the Minimum Biofilm Eradication Concentration (MBEC), is often much higher than the Minimum Inhibitory Concentration (MIC) required for planktonic bacteria. researchgate.netnih.govfrontiersin.org For example, studies on oral streptococci found that while the median MIC for cetylpyridinium chloride (a related QAC) was 0.12 or 0.24 µg/ml, the median MBEC ranged from 7.81 to 15.63 µg/ml. researchgate.net This highlights the challenge of eradicating biofilms.
The antimicrobial action of DPC against biofilms involves multiple steps. As a cationic surfactant, it can interact with and disrupt the negatively charged EPS matrix, which is composed of polysaccharides, proteins, and extracellular DNA (eDNA). frontiersin.orgjmb.or.kr This disruption allows the compound to penetrate the biofilm and reach the bacterial cells within. researchgate.net Once at the cell level, it disrupts the bacterial membrane, leading to cell death.
Research has also focused on synergistic approaches to enhance antibiofilm efficacy. Combining QACs with enzymes that can degrade the EPS matrix, such as dispersin B, has been shown to make biofilm bacteria more susceptible to the antimicrobial agent. nih.govresearchgate.net Similarly, combining antimicrobial agents with different mechanisms of action, such as antibiotics, can lead to a more effective reduction in biofilm viability. nih.govmdpi.comnih.govfrontiersin.orgfrontiersin.org For instance, studies have shown that pretreating biofilms with an enzyme cocktail before applying antibiotics can result in a synergistic reduction of viable bacteria. nih.gov
Table 2: Efficacy of Pyridinium-Based Quaternary Ammonium Compounds Against Bacterial Biofilms
| Compound | Bacterial Species / Biofilm Type | Key Finding | Citation |
|---|---|---|---|
| Cetylpyridinium chloride (CPC) | Oral Streptococci | MBEC values (7.81-15.63 µg/ml) were significantly higher than MIC values (0.12-0.24 µg/ml). | researchgate.net |
| Cetylpyridinium chloride (CPC) | Multi-species subgingival biofilm | Reduced biofilm metabolic activity by approximately 60% and total bacterial counts by about 96%. | scielo.br |
| Cetylpyridinium chloride (CPC) | Aggregatibacter actinomycetemcomitans | Efficacy was enhanced when combined with the enzyme dispersin B, which degrades the biofilm matrix. | nih.govresearchgate.net |
| Cetylpyridinium chloride (CPC) | Methicillin-resistant Staphylococcus aureus (MRSA) | Mouthwashes containing CPC were found to be ineffective at eradicating MRSA biofilms, reducing viability by no more than 60%. | nih.gov |
Advanced Research Applications of 1 Decylpyridinium Chloride in Chemical and Materials Science
Catalysis in Chemical Reactions
The catalytic utility of 1-decyclpyridinium chloride is primarily demonstrated in micellar and phase-transfer catalysis, where it enhances reaction rates and facilitates interactions between reactants that would otherwise be immiscible.
Principles and Applications of Micellar Catalysis
Micellar catalysis leverages the unique microenvironment created by surfactant aggregates (micelles) in a bulk solvent. In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), 1-decyclpyridinium chloride molecules self-assemble into spherical structures where the hydrophobic decyl tails form the core and the hydrophilic pyridinium (B92312) heads constitute the outer shell.
The core principles of micellar catalysis involving 1-decyclpyridinium chloride are:
Concentration Effect: The micellar core can solubilize nonpolar reactants, bringing them into close proximity and increasing their effective concentration, which can lead to a significant acceleration of the reaction rate. researchgate.net
Electrostatic Interactions: The positively charged surface of 1-decyclpyridinium chloride micelles can attract and stabilize anionic transition states or repel cationic reactants, thereby influencing the reaction pathway and rate.
Microenvironment Polarity: The micellar interior provides a nonpolar environment within the bulk aqueous phase, which can be favorable for certain organic reactions.
A notable application of this principle is in the hydrolysis of esters. ajol.info The hydrophobic ester is partitioned into the micellar core, where the localized concentration of reactants enhances the rate of hydrolysis. ajol.info The positively charged micelle surface can also stabilize the negatively charged transition state of the hydrolysis reaction. Research has shown that the rate of such reactions is dependent on the surfactant concentration, typically increasing until the micelles are saturated with the reactant. researchgate.net
| Reaction Type | Role of 1-Decylpyridinium (B14666365) Chloride | Observed Effect |
| Ester Hydrolysis | Solubilization of ester in micellar core, stabilization of anionic transition state | Increased reaction rate |
| Nucleophilic Substitution | Concentration of reactants in micelles | Enhanced reaction efficiency |
Research in Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org 1-Decylpyridinium chloride, as a quaternary ammonium (B1175870) salt, is an effective phase-transfer catalyst. americanchemicalsuppliers.comsmolecule.com
The mechanism of PTC using 1-decyclpyridinium chloride involves the pyridinium cation forming an ion pair with an anion from the aqueous phase. The lipophilic decyl chain of the cation facilitates the transport of this ion pair into the organic phase, where the anion can then react with the organic substrate. After the reaction, the pyridinium cation can return to the aqueous phase to repeat the cycle.
This methodology is particularly valuable in green chemistry as it can reduce or eliminate the need for organic solvents. wikipedia.org Research in this area has explored its application in various organic syntheses, such as nucleophilic substitution and oxidation reactions. For instance, in the synthesis of certain organic compounds, 1-decyclpyridinium chloride can facilitate the transfer of a nucleophile from an aqueous solution to an organic solution to react with an alkyl halide.
| Catalyst | Reaction System | Key Function |
| This compound | Aqueous/Organic | Transports anionic reactants into the organic phase |
| Benzyltriethylammonium chloride | Dichloromethane/Aqueous NaOH | Synthesis of epoxy resins |
| Methyltricaprylammonium chloride | Benzene/Water | General-purpose PTC |
Templating and Synthesis of Nanostructured Materials
The self-assembling properties of 1-decyclpyridinium chloride make it an excellent structure-directing agent, or template, for the synthesis of a variety of nanostructured materials. sigmaaldrich.com These materials possess unique properties due to their high surface area and controlled porosity.
Porous Silica (B1680970) Synthesis and Pore Structure Control
In the synthesis of mesoporous silica, 1-decyclpyridinium chloride acts as a template around which a silica network forms. google.comnih.gov The general process involves the hydrolysis and condensation of a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), in the presence of 1-decyclpyridinium chloride micelles. sigmaaldrich.com The surfactant micelles organize into ordered arrays, and the silica precursors polymerize around them. Subsequent removal of the surfactant template, typically through calcination or solvent extraction, leaves behind a porous silica structure with a narrow pore size distribution. sigmaaldrich.comunito.it
The size and shape of the pores can be controlled by varying the synthesis conditions, such as the concentration of the surfactant, the type of silica precursor, and the reaction temperature and pH. nih.govresearchgate.net The length of the alkyl chain of the pyridinium surfactant also plays a crucial role in determining the pore diameter. nih.gov For example, using surfactants with longer alkyl chains generally results in larger pore sizes.
Nanoparticle Synthesis and Morphology Control (e.g., Au@Pd Nanostructures)
This compound is also utilized in the synthesis of metallic nanoparticles to control their size, shape, and stability. researchgate.net The surfactant molecules can adsorb onto the surface of the growing nanoparticles, preventing their agglomeration and influencing their final morphology. mdpi.comnih.gov The control over nanoparticle shape is critical as it can significantly impact their catalytic and optical properties. nih.govinl.gov
In the synthesis of bimetallic nanostructures like gold-palladium (Au@Pd), 1-decyclpyridinium chloride can play a dual role. It can act as a stabilizing agent for the initial gold (Au) nanoparticle seeds and then direct the deposition of palladium (Pd) onto the gold core. rsc.org This controlled deposition can lead to the formation of core-shell structures or other complex morphologies. The choice of surfactant and other synthesis parameters can influence whether the palladium forms a uniform shell or grows as distinct islands on the gold nanoparticle surface. nih.gov
| Parameter | Effect on Nanoparticle Synthesis | Example |
| Surfactant Concentration | Influences particle size and prevents aggregation | Higher concentration can lead to smaller, more uniform nanoparticles. |
| Alkyl Chain Length | Affects the stabilizing layer thickness | Longer chains provide better steric stabilization. |
| Reaction Temperature | Controls nucleation and growth rates | Higher temperatures can lead to larger or different shaped particles. |
Formation of Mesoporous Materials
The application of 1-decyclpyridinium chloride extends to the formation of a broader range of mesoporous materials beyond just silica. rsc.orgresearchgate.net The fundamental principle remains the same: the surfactant acts as a template to direct the structure of the material being synthesized. sigmaaldrich.comnih.gov This can include other metal oxides, carbons, and even polymers. rsc.org
The process typically involves the co-assembly of the surfactant with inorganic or organic precursors. sigmaaldrich.com After the formation of the composite material, the surfactant is removed to create the mesoporous structure. The resulting materials have high surface areas and ordered pore arrangements, making them suitable for applications in catalysis, adsorption, and as hosts for other molecules. nih.gov The ability to tailor the pore structure by adjusting the surfactant template provides a versatile route to designing materials with specific functionalities. nih.gov
Analytical and Computational Methodologies in 1 Decylpyridinium Chloride Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of 1-decylpyridinium (B14666365) chloride, offering non-destructive ways to investigate its molecular features and interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-decylpyridinium chloride. weebly.comazooptics.com Both ¹H and ¹³C NMR are employed to verify the molecular structure, confirming the attachment of the decyl chain to the pyridine (B92270) ring and the formation of the quaternary ammonium (B1175870) cation.
In ¹H NMR spectroscopy, the chemical shifts of the protons on the pyridinium (B92312) ring are particularly informative. The quaternization of the nitrogen atom causes a downfield shift of the signals from the adjacent protons (at positions 2 and 6) compared to those in the parent pyridine molecule, providing clear evidence of the compound's structure. nih.gov Similarly, the signals corresponding to the protons of the decyl alkyl chain can be assigned to confirm its integrity. acs.org The integration of the signal intensities in the ¹H NMR spectrum allows for the quantitative analysis of the number of protons in different chemical environments, further verifying the molecular composition. azooptics.com
¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon framework of the molecule. azooptics.com The chemical shifts of the carbon atoms in both the pyridinium headgroup and the alkyl tail are recorded to complete the structural assignment. nih.gov
Beyond simple structural confirmation, NMR is a powerful technique for studying intermolecular interactions. Changes in the chemical shifts of the protons in this compound upon changes in concentration or upon interaction with other molecules can provide insights into processes like micelle formation and binding events. acs.orgnih.govcore.ac.uk For instance, the chemical environment of the surfactant molecules changes upon aggregation, which can be detected as shifts in the NMR spectrum.
| Technique | Application for this compound | Typical Information Obtained |
| ¹H NMR | Structural verification, Purity assessment, Study of intermolecular interactions | Chemical shifts (δ) and coupling constants (J) for protons on the pyridinium ring and decyl chain, Confirmation of quaternization, Detection of impurities, Monitoring of binding events. nih.govacs.orglibretexts.org |
| ¹³C NMR | Confirmation of carbon skeleton | Chemical shifts (δ) for all carbon atoms in the molecule, confirming the structure of the headgroup and alkyl tail. nih.gov |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound and for studying non-covalent interactions like hydrogen bonding. researcher.life The IR spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of the molecule's bonds. masterorganicchemistry.com
For this compound, the spectrum would exhibit characteristic absorption bands for:
C-H stretching vibrations from the aliphatic decyl chain, typically found just below 3000 cm⁻¹. libretexts.org
C-H stretching and bending vibrations from the aromatic pyridinium ring. Aromatic C-H stretches usually appear just above 3000 cm⁻¹. libretexts.org
C=C and C=N stretching vibrations within the pyridinium ring, which are expected in the 1450-1650 cm⁻¹ region. nih.gov
C-N stretching vibrations associated with the pyridinium cation. ekb.eg
IR spectroscopy is also highly sensitive to changes in the molecular environment, making it useful for studying interactions. For example, the formation of hydrogen bonds between the pyridinium ring protons and a hydrogen bond acceptor solvent or anion can lead to shifts in the positions and changes in the shapes of the corresponding vibrational bands. acs.org These spectral changes provide evidence for and information about the strength of such intermolecular interactions.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) Range | Significance for this compound |
| Aromatic C-H Stretch | ~3030 - 3100 | Confirms the presence of the pyridinium ring. libretexts.org |
| Aliphatic C-H Stretch | ~2850 - 2960 | Confirms the presence of the decyl alkyl chain. libretexts.org |
| Aromatic C=C and C=N Stretch | ~1450 - 1650 | Characteristic of the pyridinium ring structure. nih.gov |
| C-H Bending | ~1300 - 1475 | Further confirmation of the alkyl and aromatic components. libretexts.org |
Fluorescence spectroscopy is a highly sensitive technique used to investigate the aggregation behavior of surfactants like this compound, particularly the determination of the critical micelle concentration (CMC). researchgate.net This method typically involves the use of a fluorescent probe, a molecule whose fluorescence properties (such as intensity, emission wavelength, and lifetime) are sensitive to the polarity of its microenvironment.
When the fluorescent probe is in the aqueous bulk solution below the CMC, it exhibits certain fluorescence characteristics. As this compound molecules begin to form micelles above the CMC, the probe can partition into the hydrophobic core of the micelles. This change from a polar aqueous environment to a nonpolar micellar environment causes a significant change in the probe's fluorescence signal—often an increase in fluorescence intensity and a shift in the emission maximum (a blue shift). mpg.de By plotting the fluorescence intensity against the concentration of this compound, the CMC can be identified as the point where a sharp change in the slope occurs. researchgate.net This technique is also valuable for studying the binding of the surfactant to polymers and proteins. mpg.de
Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Studies
Electroanalytical Techniques for Solution Properties
Electroanalytical methods are fundamental for characterizing the behavior of ionic surfactants like this compound in solution, providing data on micellization and concentration.
Electrical conductivity measurement is a straightforward and widely used method to determine the critical micelle concentration (CMC) of ionic surfactants. akjournals.com The principle is based on the change in the mobility of charge carriers upon micelle formation. In a dilute solution of this compound, the main charge carriers are the individual decylpyridinium cations and chloride anions. As the concentration increases, the specific conductivity increases linearly.
Above the CMC, the surfactant monomers aggregate into micelles. While the micelles are charged, their mobility is lower than that of the individual ions due to their larger size. Furthermore, a fraction of the counterions (chloride ions) becomes associated with the micelle surface, reducing the total number of free charge carriers. researchgate.net This leads to a distinct change in the slope of the conductivity versus concentration plot. The concentration at which this break occurs is taken as the CMC. akjournals.comkoreascience.kr From the ratio of the slopes of the two linear portions of the plot (above and below the CMC), the degree of counterion binding (β) can also be estimated. chem-soc.si
Research has shown that the CMC of this compound is temperature-dependent, exhibiting a minimum value around 15°C. koreascience.kr
| Temperature (°C) | Critical Micelle Concentration (CMC) (mol/L) |
| 10 | 0.0223 |
| 15 | 0.0218 |
| 20 | 0.0221 |
| 25 | 0.0226 |
| 30 | 0.0233 |
| 40 | 0.0248 |
| 50 | 0.0267 |
| Data sourced from the Journal of the Korean Chemical Society. koreascience.kr |
Ion-selective electrode (ISE) potentiometry is a powerful technique for determining the activity (and under controlled conditions, the concentration) of specific ions in a solution. libretexts.org A surfactant-selective electrode, which is responsive to the monomeric decylpyridinium cation, can be used to directly measure the free surfactant concentration in a solution. researchgate.net
The electrode setup consists of the surfactant-selective electrode and a reference electrode, and the potential difference (electromotive force, EMF) between them is measured. epa.gov According to the Nernst equation, this potential is logarithmically related to the activity of the free surfactant monomer. A calibration curve is constructed by plotting the measured potential against the logarithm of known monomer concentrations.
This technique is particularly useful for studying the binding of this compound to other substances like polymers, proteins, or dyes. researchgate.net In such a system, the ISE only detects the free (unbound) surfactant monomers. By measuring the decrease in free monomer concentration as a function of the total added surfactant, a binding isotherm can be constructed. This isotherm provides quantitative information about the binding process, such as the binding constant and the number of binding sites. researchgate.net The method is also valuable for determining the CMC, which is observed as a point where the electrode potential deviates from linear behavior because the monomer concentration remains relatively constant above the CMC.
Electrical Conductivity Measurements for Micellization Parameters
Chromatographic Techniques for Purity Assessment and Separation Research
Chromatographic methods are indispensable tools in the analysis of this compound, facilitating both the rigorous assessment of its purity and its separation from complex mixtures. These techniques leverage differential partitioning of components between a stationary phase and a mobile phase to achieve separation. researchgate.net The choice of method depends on the specific analytical goal, such as quantitation, impurity profiling, or preparative separation.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. Due to the compound's ionic nature and UV-active pyridinium ring, reversed-phase HPLC (RP-HPLC) coupled with a UV detector is highly effective for purity verification. In a typical setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For instance, a method developed for the closely related 1-dodecylpyridinium chloride utilizes a mobile phase of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric or formic acid, the latter being compatible with mass spectrometry (MS) detection. sielc.com This approach allows for the separation of the main compound from synthesis precursors, byproducts, and degradation products. The retention time is influenced by the interaction between the decyl chain and the stationary phase, as well as the ionic interactions governed by the mobile phase composition. tricliniclabs.com
Other chromatographic techniques also find application. Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method for monitoring the progress of synthesis reactions involving this compound. researchgate.net Ion-Exchange Chromatography (IEC) can be employed to separate charged molecules like the decylpyridinium cation based on their affinity to a charged stationary phase. researchgate.nettricliniclabs.com Furthermore, pyridinium salts with long alkyl chains, such as hexadecylpyridinium chloride, have been used as reagents in chromatographic methods themselves, for instance, as a post-column reagent in the ion chromatographic determination of metal ions. researchgate.net
| Technique | Stationary Phase Example | Mobile Phase/Conditions | Application for this compound | Reference |
|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water/Acid (e.g., H₃PO₄) | Purity assessment, quantitation, impurity profiling | sielc.com |
| Thin-Layer Chromatography (TLC) | Silica (B1680970) Gel | Solvent mixtures (e.g., polar/nonpolar) | Reaction monitoring, qualitative purity check | researchgate.net |
| Ion-Exchange Chromatography (IEC) | Charged resin | Buffered aqueous solution | Separation based on ionic charge | tricliniclabs.com |
Computational Chemistry and Molecular Modeling
Computational chemistry provides powerful insights into the behavior of this compound at the molecular level, complementing experimental findings. Through various modeling techniques, researchers can investigate phenomena that are difficult to observe directly, such as self-assembly dynamics, electronic properties, and intermolecular forces.
Molecular Dynamics (MD) Simulations of Self-Assembly and Aggregation Phenomena
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique is particularly valuable for understanding the self-assembly and aggregation of amphiphilic molecules like this compound. As a cationic surfactant, this compound in aqueous solution tends to self-assemble into larger aggregates, most notably micelles, above a certain concentration.
MD simulations can model this process by calculating the trajectories of individual molecules based on a force field that describes interatomic potentials. nih.gov Studies on structurally similar long-chain pyridinium salts have used both all-atom (AA) and coarse-grained (CG) MD simulations to explore aggregation. nih.govresearchgate.net Coarse-grained simulations, using force fields like MARTINI, group atoms into beads to allow for the simulation of larger systems over longer timescales (microseconds), which is often necessary to observe the full process of micelle formation and evolution. nih.govresearchgate.net These simulations have revealed the spontaneous formation of various aggregate structures, such as spherical and wormlike micelles, and provide detailed information on the size, shape, and dynamics of these assemblies. researchgate.net The simulations show that aggregation is driven by the hydrophobic effect, where the decyl tails cluster together to minimize contact with water, while the charged pyridinium headgroups remain exposed to the aqueous environment. rsc.org
| Parameter | Description | Typical Value/Method | Reference |
|---|---|---|---|
| Simulation Type | Level of detail in the molecular model. | All-Atom (AA) or Coarse-Grained (CG) | nih.govresearchgate.net |
| Force Field | Set of parameters describing the potential energy of the system. | MARTINI (for CG), CHARMM/AMBER (for AA) | nih.gov |
| System Size | Number of surfactant molecules and solvent molecules. | 500 - 2000 surfactant molecules in a periodic box | researchgate.net |
| Simulation Time | The duration of the simulated physical process. | 100 ns - 10s of µs | researchgate.netnih.gov |
| Analysis Methods | Techniques to extract meaningful data from trajectories. | Cluster analysis, radial distribution functions, free energy landscapes | frontiersin.org |
Density Functional Theory (DFT) Calculations for Electronic Structure and Intermolecular Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems. fu-berlin.de It is widely applied to molecules like this compound to understand their intrinsic properties and how they interact with other molecules. DFT calculations can provide accurate information on molecular geometry, charge distribution, and the nature of intermolecular forces. fu-berlin.deresearchgate.net
A key challenge in applying DFT to systems governed by non-covalent interactions, such as the aggregation of pyridinium salts, is the accurate description of van der Waals forces (dispersion). Standard DFT functionals can fail to capture these weak interactions correctly, leading to what is known as a functional error. koreascience.kr To overcome this, dispersion-corrected DFT methods (e.g., DFT-D) are commonly used, which add an empirical term to account for dispersion. koreascience.kr Such methods have been successfully used to predict the crystal structure of pyridinium chloride itself. rsc.org
DFT is also employed to study specific intermolecular interactions in detail. For example, calculations on N-butylpyridinium-based ionic liquids have been performed to characterize the hydrogen bonds between the pyridinium cation and solvent molecules. acs.org These studies often use functionals like B3LYP with basis sets such as 6-31++G(d,p) to optimize molecular geometries and calculate interaction energies. acs.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also provide insights into the molecule's reactivity and electronic transitions. researchgate.net
| DFT Method/Functional | Basis Set Example | Property Investigated | Reference |
|---|---|---|---|
| Dispersion-Corrected DFT | - | Crystal structure prediction, lattice energy | rsc.org |
| B3LYP | 6-31++G(d,p) | Hydrogen-bonding interactions, molecular geometry | acs.org |
| PBE0 | 6-31G(d) | Bond lengths and angles in metal complexes | nih.gov |
| Various Functionals | - | HOMO-LUMO energy gaps, atomic charges, reactivity | researchgate.net |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Studies
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property-based features of a molecule with one of its macroscopic properties. nih.gov These models are statistical in nature and are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property. unimore.it For this compound and other ionic liquids, QSPR models are valuable for predicting properties that may be difficult or costly to measure experimentally, such as toxicity, biodegradability, or critical micelle concentration (cmc). mdpi.commdpi.com
The development of a QSPR model involves calculating a large number of molecular descriptors for a series of related compounds. These descriptors fall into several categories:
Constitutional: Based on the molecular formula (e.g., molecular weight). mdpi.com
Topological: Based on the 2D graph of the molecule (e.g., connectivity indices like the Kier-Hall index, KH0). mdpi.comresearchgate.net
Quantum-Chemical: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment, heat of formation). mdpi.comresearchgate.net
For surfactants, QSPR models have been successfully developed to predict properties like the cmc. mdpi.com Studies have shown that for ionic surfactants, the most significant descriptors are often topological and charge-related, reflecting the driving forces of intermolecular interactions in solution. mdpi.com For instance, QSAR (a subset of QSPR focused on biological activity) models have been applied to predict the toxicity of pyridinium-based ionic liquids, often finding a strong correlation between toxicity and the length of the alkyl side-chain. mdpi.comnih.gov
| Descriptor Type | Example Descriptors | Predicted Properties | Reference |
|---|---|---|---|
| Constitutional | Molecular Weight (M), Number of O/N atoms (nNO) | Critical Micelle Concentration (cmc) | mdpi.com |
| Topological | Kier-Hall index (KH0) | cmc, Surface Tension | mdpi.comresearchgate.net |
| Quantum-Chemical | EHOMO, ELUMO, Dipole Moment (D), Heat of Formation (ΔHf) | cmc, Boiling Point, Viscosity | unimore.itmdpi.comresearchgate.net |
| Geometrical | Molecular surface area | Surface Tension | mdpi.com |
| Lipophilicity | Octanol-water partition coefficient (logP) | Toxicity (EC50) | mdpi.comnih.gov |
Environmental Research and Ecotoxicological Impact Mechanistic Focus
Ecotoxicity Mechanisms in Aquatic Environments
The ecotoxicological effects of 1-decylpyridinium (B14666365) chloride, a quaternary ammonium (B1175870) ionic liquid, are primarily observed in aquatic ecosystems. Its cationic and amphiphilic structure facilitates strong interactions with the negatively charged biological membranes of aquatic organisms, leading to significant toxicity.
The primary mechanism of toxicity for 1-decylpyridinium chloride involves the disruption of cellular membranes. As a cationic surfactant, the positively charged pyridinium (B92312) headgroup binds to the negatively charged components of the cell membranes of microorganisms like the green algae Scenedesmus obliquus. This electrostatic interaction leads to the insertion of the decyl alkyl chain into the hydrophobic core of the lipid bilayer, compromising its structural integrity.
This disruption results in increased membrane permeability, leading to the leakage of essential intracellular components and ultimately causing cell death. Studies on the closely related compound 1-decylpyridinium bromide ([DPy]Br) have demonstrated that increasing concentrations lead to a corresponding increase in the cell membrane permeability of S. obliquus, confirming that the compound causes significant damage to the algal cell structure. niscpr.res.insid.ir This damage is a critical factor in its observed algal toxicity, with a reported EC₅₀ value of 8.4 mg/L for S. obliquus. The disruption of membrane integrity is considered a key initiating event in the toxicity cascade of pyridinium-based ionic liquids in aquatic environments.
Beyond direct membrane damage, this compound significantly impairs the photosynthetic machinery of algae. Research on its bromide analogue has shown that exposure leads to a decrease in chlorophyll (B73375) content at high concentrations. sid.ir Furthermore, it adversely affects key chlorophyll fluorescence parameters, including the maximum effective quantum yield of photosystem II (PSII) (Fv/Fm) and the potential activity of PSII (Fv/F0). sid.irresearchgate.net This indicates that the compound can directly damage PSII, a critical component of the photosynthetic electron transport chain, thereby inhibiting the plant's ability to perform photosynthesis. sid.ir
A crucial secondary mechanism of toxicity is the induction of oxidative stress. Exposure to 1-decylpyridinium compounds has been shown to trigger the overproduction of reactive oxygen species (ROS) in algal cells. sid.ir High levels of ROS can lead to lipid peroxidation, damaging cell membranes, and can also harm other cellular components like proteins and nucleic acids. The increase in ROS content in algal cells is considered an important toxicological mechanism for pyridinium-based ionic liquids. sid.ir In response to this oxidative stress, algae may initially show an increase in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) at lower concentrations; however, at concentrations above the IC₅₀, the activity of these protective enzymes decreases, indicating overwhelming oxidative damage. sid.ir
Cellular Damage and Membrane Integrity in Algal Models (e.g., Scenedesmus obliquus)
Research on Environmental Fate and Degradation Pathways
The environmental fate of this compound is a significant concern due to its potential persistence and high water solubility, which facilitates its dispersion in aquatic systems. sid.irscispace.com Research indicates that pyridinium-based ionic liquids are often characterized by slow biodegradability, which can lead to their accumulation in the environment. scispace.comusp.br
Studies on the biodegradation of similar pyridinium salts suggest that the process is generally slow. Under aerobic conditions, the degradation of some pyridinium salts was found to be approximately 17%, while no significant degradation was observed under anaerobic conditions. usp.br Research on the biodegradation of 1-butyl-3-methylpyridinium (B1228570) bromide by activated sludge microorganisms identified several metabolites, including 1-hydroxybutyl-3-methylpyridinium and methylpyridine. acs.org This suggests that biodegradation, when it occurs, may proceed through the hydroxylation of the alkyl chain and subsequent degradation. acs.org The general molecular features that increase resistance to aerobic biodegradation include extensive chain branching and heterocyclic residues, both present in this compound. miljodirektoratet.no
Given the limited biodegradability, other degradation pathways are important for the environmental attenuation of this compound. Photodegradation has been investigated as a potential removal mechanism for pyridinium surfactants. Studies on related compounds like cetylpyridinium (B1207926) chloride (CPC) have shown that photocatalytic degradation can be achieved using semiconductors like titanium dioxide (TiO₂) and zinc oxide (ZnO) under UV irradiation. sid.irscispace.com This process involves the generation of highly reactive hydroxyl radicals that can break down the surfactant molecule. niscpr.res.in Research on other pyridinium-based ionic liquids has shown that indirect photochemical processes, mediated by dissolved organic matter in sunlit surface waters, can be a significant transformation pathway, leading to products via hydroxylation and alkyl chain shortening. researchgate.net
Advanced oxidation processes (AOPs) have also been explored for the degradation of similar compounds. For instance, dodecylpyridinium chloride (DPC) has been effectively degraded using persulfate activation with UVA radiation or heat. researchgate.netresearchgate.net This method generates sulfate (B86663) (SO₄•−) and hydroxyl (HO•) radicals, which are powerful oxidizing agents that can achieve high removal efficiency of the surfactant. researchgate.netresearchgate.net However, it is noted that some of the transformation products generated during photochemical degradation can be more toxic than the parent compound. researchgate.net
Data Tables
Table 1: Ecotoxicity Data for this compound and Related Compounds
| Compound | Organism | Endpoint | Value | Reference |
| This compound | Scenedesmus obliquus | EC₅₀ | 8.4 mg/L | |
| 1-Decylpyridinium bromide | Scenedesmus obliquus | IC₅₀ (96h) | ~0.06 mg/L | sid.ir |
| 1-Hexylpyridinium bromide | Scenedesmus obliquus | EC₅₀ | 12.8 mg/L | |
| Cetylpyridinium chloride | Scenedesmus obliquus | EC₅₀ | 4.7 mg/L |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing 1-decylpyridinium chloride, and how can purity be rigorously verified?
- Methodological Answer : Synthesis typically involves quaternization of pyridine with decyl chloride under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the alkyl chain attachment and quaternary ammonium structure. Purity verification involves high-performance liquid chromatography (HPLC) with UV detection and elemental analysis (C, H, N). For reproducibility, experimental protocols must specify solvent ratios, reaction temperatures, and purification steps (e.g., recrystallization) .
Q. How can researchers assess the ecotoxicity of this compound in aquatic ecosystems?
- Methodological Answer : Standardized bioassays using model organisms (e.g., Chlorella vulgaris or Daphnia magna) are recommended. Acute toxicity tests (e.g., EC₅₀ for growth inhibition) and chronic endpoints (oxidative stress biomarkers like glutathione levels) should be measured. Experimental design must include control groups, exposure concentrations (e.g., 0.1–10 mg/L), and environmental parameters (pH, temperature). Data interpretation should align with OECD or EPA guidelines .
Advanced Research Questions
Q. What experimental approaches are suitable for studying the interaction of this compound with biological membranes?
- Methodological Answer : Utilize fluorescence anisotropy or calorimetry (e.g., isothermal titration calorimetry) to quantify membrane disruption. Molecular dynamics simulations can model alkyl chain penetration into lipid bilayers. Complementary techniques like Fourier-transform infrared spectroscopy (FTIR) assess changes in membrane lipid order. Studies should compare results across membrane compositions (e.g., phosphatidylcholine vs. bacterial membranes) .
Q. How can researchers evaluate the environmental persistence and bioaccumulation potential of this compound?
- Methodological Answer : Conduct biodegradation studies using OECD 301 tests (e.g., dissolved organic carbon removal) under aerobic/anaerobic conditions. Bioaccumulation factors (BCF) can be estimated via octanol-water partitioning coefficients (log Kow). Mobility in soil-water systems requires column leaching experiments. Persistence parameters should be compared to homologs (e.g., dodecylpyridinium chloride) to infer structure-activity relationships .
Data Analysis and Contradiction Resolution
Q. How should discrepancies in reported toxicity values of this compound across studies be addressed?
- Methodological Answer :
- Step 1 : Compare experimental conditions (e.g., organism species, exposure duration, solvent carriers).
- Step 2 : Validate analytical methods (e.g., confirm compound stability during testing via LC-MS).
- Step 3 : Conduct meta-analysis to identify trends (e.g., higher toxicity in soft water due to increased bioavailability).
- Step 4 : Replicate conflicting studies under harmonized protocols to isolate variables .
Methodological Best Practices
Q. What are the best practices for ensuring reproducibility in the synthesis of this compound?
- Guidelines :
- Document all reagent sources (e.g., purity grades) and equipment specifications (e.g., NMR magnet strength).
- Provide detailed spectral data (chemical shifts, coupling constants) in supplementary materials.
- Include step-by-step purification protocols (e.g., column chromatography conditions).
- Cross-validate purity with orthogonal techniques (e.g., melting point vs. HPLC) .
Q. What mechanistic approaches are recommended to study the antimicrobial action of this compound and its potential resistance development?
- Methodological Answer :
- Antimicrobial Mechanism : Use time-kill assays and electron microscopy to observe membrane disruption. Measure ATP leakage or propidium iodide uptake to confirm cell lysis.
- Resistance Studies : Serial passage experiments under sub-inhibitory concentrations can track resistance evolution. Genomic sequencing (e.g., RNA-seq) identifies upregulated efflux pumps or membrane modification genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
